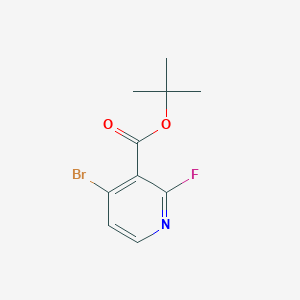

tert-Butyl 4-bromo-2-fluoronicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

tert-butyl 4-bromo-2-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |

InChI Key |

MBAHAIJNILUULW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 4 Bromo 2 Fluoronicotinate

Strategic Approaches to the tert-Butyl Ester Moiety Incorporation

The introduction of the sterically demanding tert-butyl ester group onto the nicotinic acid backbone requires careful consideration of reaction conditions to overcome potential steric hindrance and the electronic effects of the halogen substituents.

One primary strategy involves the direct esterification of 4-bromo-2-fluoronicotinic acid with tert-butanol (B103910). Traditional Fischer esterification, which typically employs strong acid catalysts like sulfuric acid, can be effective. flinders.edu.auechemi.com To drive the equilibrium towards the product, a large excess of tert-butanol is often used, and the removal of water is crucial, which can be achieved using a Dean-Stark apparatus. flinders.edu.au

However, the presence of the halogen atoms can deactivate the carboxylic acid, making the reaction sluggish. To circumvent this, more potent activating agents and catalysts are employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely recognized method for the synthesis of sterically hindered esters. This method proceeds under milder conditions and often provides higher yields.

Alternative approaches focus on the in-situ generation of a more reactive acid derivative. For instance, the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base, is a common strategy. A one-pot method for the synthesis of esters from tert-butyl esters has been developed using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride as a catalyst, which generates the acid chloride in situ. organic-chemistry.org

Another innovative method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can directly afford tert-butyl esters from carboxylic acids in high yields and under mild conditions. organic-chemistry.org The choice of method often depends on the scale of the reaction and the compatibility of the reagents with the sensitive dihalogenated pyridine (B92270) ring.

Table 1: Comparison of tert-Butyl Esterification Methods

| Method | Reagents | Catalyst | Key Features |

| Fischer Esterification | tert-Butanol | H₂SO₄ | Equilibrium-driven, requires excess alcohol and water removal. flinders.edu.auechemi.com |

| DCC/DMAP Coupling | tert-Butanol, DCC | DMAP | Mild conditions, suitable for sterically hindered acids. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, tert-Butanol | Pyridine or Et₃N | Two-step process, highly reactive intermediate. |

| In-situ Acid Chloride | α,α-dichlorodiphenylmethane, tert-Butanol | SnCl₂ | One-pot procedure, mild conditions. organic-chemistry.org |

| Tf₂NH Catalysis | tert-Butyl acetate | Tf₂NH | High yields, mild conditions. organic-chemistry.org |

Regioselective Bromination and Fluorination Strategies on Pyridine Ring Systems

The regioselective introduction of bromine and fluorine onto the pyridine ring is a critical aspect of the synthesis of tert-butyl 4-bromo-2-fluoronicotinate. The directing effects of the existing substituents and the choice of halogenating agent are paramount in achieving the desired substitution pattern.

A plausible synthetic route starts from a pre-functionalized pyridine ring. For instance, the synthesis of 4-bromo-2-fluoropyridine (B161659) can be achieved from 2-bromopyridine (B144113) through a multi-step sequence involving N-oxidation, nitration, reduction, and a Sandmeyer-type fluorination. guidechem.com Subsequent introduction of the carboxyl group at the 3-position would lead to the desired nicotinic acid precursor.

Regioselective Bromination: If the synthesis commences with a 2-fluoronicotinate derivative, the challenge lies in the regioselective bromination at the 4-position. The fluorine atom at the 2-position and the ester at the 3-position are both electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the directing effects of these groups would favor substitution at the 4- and 5-positions. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst or under radical conditions is a common method for the bromination of deactivated aromatic rings. smolecule.com Theoretical analysis and experimental verification have shown that the positional selectivity of electrophilic aromatic bromination can be predicted and controlled. mdpi.com For pyridine N-oxides, a mild method for regioselective C2-bromination has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source. nih.gov

Regioselective Fluorination: Conversely, if the starting material is a 4-bromonicotinate, the introduction of fluorine at the 2-position is required. Direct electrophilic fluorination of pyridines is challenging. A more common approach involves nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the 2-position, such as a chlorine atom. The reaction of 2-chloropyridines with a fluoride (B91410) source, such as potassium fluoride, often requires high temperatures and aprotic polar solvents. The reactivity in SNAr reactions is generally in the order F > Cl > Br > I for the leaving group, making the displacement of a chlorine atom by fluoride feasible. acs.org Recent advances have also explored copper-mediated fluorination of arylboronate esters, which could be a potential strategy if a boronic ester can be installed at the 2-position. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters and the selection of appropriate catalyst systems.

In palladium-catalyzed reactions, such as a potential carbonylation to introduce the C3-carboxyl group, the choice of ligand, base, solvent, and temperature is critical. mdpi.comchimia.ch For the carbonylation of aryl halides, palladium complexes with phosphine (B1218219) ligands are commonly used. chimia.ch The optimization of these parameters can significantly improve the yield and selectivity of the reaction, minimizing the formation of byproducts. mdpi.comchimia.ch Recent developments have focused on creating more stable catalyst systems to reduce the required catalyst loading. nih.gov

For the halogenation steps, the choice of solvent can influence the regioselectivity. For instance, in electrophilic brominations, solvents can affect the nature of the brominating species and the stability of the reaction intermediates.

In the esterification step, catalyst screening is crucial. While strong acids are traditional catalysts, Lewis acids and organocatalysts are also employed to improve yields and reduce reaction times, especially for deactivated substrates. The optimization of catalyst loading, temperature, and reaction time is essential to achieve a high conversion rate without promoting side reactions like decomposition or transesterification.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters to Optimize | Catalyst Systems to Consider |

| Carboxylation (e.g., Carbonylation) | Ligand, Base, Solvent, Temperature, CO pressure | Palladium-phosphine complexes, Rhodium complexes. mdpi.comchimia.chuni-rostock.de |

| Bromination | Brominating agent, Solvent, Temperature, Catalyst | NBS, Br₂, Tetraalkylammonium tribromides. smolecule.commdpi.com |

| Fluorination | Fluorinating agent, Solvent, Temperature, Catalyst | KF, CsF, Copper-based catalysts. acs.orgnih.gov |

| Esterification | Catalyst, Temperature, Reaction time, Water removal | H₂SO₄, DCC/DMAP, SnCl₂, Tf₂NH. flinders.edu.auorganic-chemistry.orgorganic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. Key areas of focus include the use of greener solvents, atom economy, and the development of catalytic processes.

The use of environmentally benign solvents is a cornerstone of green chemistry. biosynce.com For reactions involving pyridine derivatives, traditional solvents like DMF and DMSO are often used but are coming under scrutiny due to their toxicity. researchgate.net Greener alternatives such as Cyrene™, a bio-based solvent, have been explored for nucleophilic aromatic substitutions of nicotinic esters. researchgate.net Water is also being investigated as a solvent for pyridine synthesis under certain conditions. ijarsct.co.in Solvent-free reactions, where possible, offer an even more sustainable approach. researchgate.net

Atom economy is another crucial principle, which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. researchgate.net The development of highly efficient and recyclable catalysts is a major goal in the green synthesis of pyridine derivatives. researchgate.net

Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption. researchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives. researchgate.net

Flow Chemistry and Continuous Processing Approaches for Scalable Production in Research

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for scalability, safety, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities. nih.gov

For the synthesis of functionalized pyridines, continuous flow methods have been developed for various reaction types. nih.gov The ability to safely handle hazardous reagents and intermediates is a significant benefit of flow chemistry. For instance, reactions involving unstable or highly reactive species can be performed with greater control in a continuous flow setup.

The N-oxidation of pyridine derivatives, a potential step in the functionalization of the pyridine ring, has been successfully demonstrated in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. flinders.edu.au This method offers a safer and more efficient alternative to batch processes.

Enzymatic synthesis in continuous-flow microreactors has also been developed for the production of nicotinamide (B372718) derivatives, showcasing the potential for biocatalysis in a continuous manufacturing setting. nih.gov This approach combines the benefits of green chemistry (mild reaction conditions) with the advantages of flow processing. nih.gov The development of a continuous flow process for the synthesis of this compound would be a significant step towards a more efficient and scalable production method for this important building block.

Strategic Applications of Tert Butyl 4 Bromo 2 Fluoronicotinate As a Synthetic Building Block

Precursor in the Synthesis of Substituted Nicotinic Acid Derivatives

While the direct use of tert-butyl 4-bromo-2-fluoronicotinate as a starting material in the synthesis of a wide range of substituted nicotinic acid derivatives is not extensively documented in publicly available research, its structural motifs are present in various nicotinic acid derivatives with biological activity. The synthesis of nicotinic acid derivatives is a significant area of research, with many compounds being investigated for their potential as analgesic and anti-inflammatory agents. nih.govsemanticscholar.orgnih.gov

The general strategy for creating libraries of such compounds often involves the modification of a core nicotinic acid scaffold. In principle, the bromine atom at the 4-position of this compound could serve as a handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the synthesis of a diverse array of 4-aryl or 4-alkyl nicotinic acid derivatives. Following such modifications, the tert-butyl ester could be hydrolyzed to the corresponding carboxylic acid, a common step in the synthesis of bioactive nicotinic acids.

Role in the Construction of Complex Fluorinated and Brominated Heterocyclic Scaffolds

The presence of both fluorine and bromine atoms on the pyridine (B92270) ring of this compound makes it an attractive starting point for the construction of complex heterocyclic scaffolds containing these halogens. Fluorinated and brominated heterocycles are of great interest in medicinal chemistry as the incorporation of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The differential reactivity of the C-Br and C-F bonds could allow for regioselective functionalization. Typically, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for selective substitution at the 4-position while leaving the fluorine atom at the 2-position intact. This strategy is crucial for the synthesis of specifically substituted fluorinated pyridines.

Below is a representative table of common cross-coupling reactions that could theoretically be applied to this compound for the construction of complex heterocyclic scaffolds.

| Cross-Coupling Reaction | Reactant | Product Type | Potential Application |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | 4-Aryl/heteroaryl-2-fluoronicotinate | Synthesis of biaryl and heteroaryl-pyridines |

| Sonogashira | Terminal alkyne | 4-Alkynyl-2-fluoronicotinate | Introduction of linear carbon scaffolds |

| Buchwald-Hartwig | Amine | 4-Amino-2-fluoronicotinate | Synthesis of substituted aminopyridines |

| Heck | Alkene | 4-Alkenyl-2-fluoronicotinate | Formation of carbon-carbon double bonds |

Utilization in the Preparation of Advanced Synthetic Intermediates for Chemical Exploration

This compound can be envisioned as a key intermediate for the preparation of more advanced synthetic building blocks. Through selective manipulation of its functional groups, a variety of intermediates can be generated for further chemical exploration.

For instance, conversion of the bromo substituent to a boronic ester via an iridium-catalyzed borylation reaction would yield a tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate. This boronic ester would be a valuable intermediate for subsequent Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 4-position under different reaction conditions.

Furthermore, the fluorine atom at the 2-position can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally more challenging than reactions at the C-Br bond. This could provide access to 2-substituted nicotinates that are difficult to synthesize by other means. The tert-butyl ester group also offers a degree of steric hindrance and can be selectively removed under acidic conditions, providing a handle for further derivatization at the carboxyl group.

Comparative Reactivity Studies with Related Halogenated Nicotinates

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, it is expected that the C-Br bond in this compound would be significantly more reactive than the C-F bond.

In a comparative study of different halogenated nicotinic acid esters in a Suzuki coupling, one would expect the following general trend in reactivity:

Iodo-substituted nicotinate (B505614): Highest reactivity, allowing for coupling under milder conditions.

Bromo-substituted nicotinate (such as the title compound): Good reactivity, suitable for a wide range of coupling partners.

Chloro-substituted nicotinate: Lower reactivity, often requiring more specialized catalyst systems and harsher conditions.

Advanced Analytical and Spectroscopic Methodologies for Research on Tert Butyl 4 Bromo 2 Fluoronicotinate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tert-Butyl 4-bromo-2-fluoronicotinate. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide unambiguous evidence of the compound's molecular framework.

¹H NMR spectroscopy is instrumental in identifying the proton environments within the molecule. The spectrum typically exhibits a characteristic singlet for the nine equivalent protons of the tert-butyl group, found in the upfield region. The aromatic protons on the pyridine (B92270) ring present as distinct signals, with their chemical shifts and coupling patterns influenced by the positions of the bromo and fluoro substituents.

¹³C NMR provides information on the carbon skeleton. Key signals include those for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the distinct carbons of the fluoropyridine ring. The carbon atoms directly bonded to or in proximity to the fluorine atom will show characteristic coupling (C-F coupling).

¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atom, a critical feature of the molecule. The chemical shift of the fluorine signal provides insight into the electronic environment of the pyridine ring.

In reaction monitoring, NMR spectroscopy allows researchers to track the transformation of this compound in real-time or by analyzing aliquots from a reaction mixture. For instance, in a cross-coupling reaction where the bromine atom is substituted, the disappearance of the starting material's characteristic aromatic signals and the appearance of new signals corresponding to the product can be quantitatively monitored to determine reaction kinetics and yield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl H | ¹H | 1.5 - 1.7 | Singlet (s) | Integral corresponds to 9 protons. |

| Pyridine H-5 | ¹H | 7.8 - 8.0 | Doublet (d) | Coupled to H-6. |

| Pyridine H-6 | ¹H | 8.2 - 8.4 | Doublet (d) | Coupled to H-5. |

| tert-Butyl CH₃ | ¹³C | 27 - 29 | Quartet (q) in ¹H-coupled | |

| tert-Butyl C(CH₃)₃ | ¹³C | 82 - 84 | Singlet (s) in ¹H-decoupled | |

| C=O (Ester) | ¹³C | 162 - 164 | Singlet (s) | |

| Pyridine C-2 | ¹³C | 158 - 162 | Doublet (d) | Large ¹JCF coupling constant. |

| Pyridine C-3 | ¹³C | 120 - 125 | Singlet (s) | |

| Pyridine C-4 | ¹³C | 128 - 132 | Singlet (s) | Carbon attached to Bromine. |

| Pyridine C-5 | ¹³C | 140 - 143 | Doublet (d) | Small JCF coupling constant. |

| Pyridine C-6 | ¹³C | 150 - 153 | Singlet (s) |

Mass Spectrometry Techniques in Mechanistic Studies and Product Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. bldpharm.com Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The isotopic pattern is particularly informative for this compound due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a clear diagnostic marker.

Fragmentation analysis in MS/MS experiments helps to confirm the structure. A common fragmentation pathway involves the loss of the tert-butyl group as isobutene (56 Da), leading to a prominent fragment ion. Subsequent fragmentations can involve the loss of carbon monoxide or other parts of the ester and pyridine ring structure. Studying the fragmentation patterns of reaction products can help identify the site of modification and confirm the success of a chemical transformation.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₁BrFNO₂)

| Ion/Fragment | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M+H]⁺ | [C₁₀H₁₂BrFNO₂]⁺ | 276.0080 | 278.0059 | Molecular ion peak (protonated). Exhibits characteristic 1:1 isotopic pattern. |

| [M-C₄H₈+H]⁺ | [C₆H₄BrFNO₂]⁺ | 220.9454 | 222.9434 | Loss of isobutene from the molecular ion. |

| [M-OC(CH₃)₃]⁺ | [C₆H₃BrFN]⁺ | 174.9454 | 176.9434 | Loss of the tert-butoxy (B1229062) radical. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While a crystal structure for this compound itself may not be widely reported, X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional solid-state structure of its crystalline derivatives. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is unattainable by other analytical techniques.

For example, in the synthesis of more complex molecules where this compound is used as a building block, single-crystal X-ray diffraction of a downstream product can confirm the regiochemistry of a reaction and the stereochemistry of newly formed chiral centers. A reported single crystal study on a complex derivative, tert-butyl-4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate, demonstrates the utility of this technique in confirming the intricate structures of molecules containing related bromo-fluorophenyl and tert-butyl moieties. doaj.org Such analysis is crucial in fields like medicinal chemistry and materials science, where the precise spatial arrangement of atoms dictates biological activity or material properties.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, LC-MS)

Chromatographic methods are fundamental for both the analysis and purification of this compound. bldpharm.com They are routinely used to assess the purity of the compound and to monitor the progress of a chemical reaction by separating the components of a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. bldpharm.com Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by the relative area of the product peak in the chromatogram.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. It can be used to assess the purity of this compound and to monitor reactions where volatile products are formed or consumed.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.com This hyphenated technique is exceptionally powerful, as it not only separates the components of a mixture but also provides molecular weight information for each separated peak. This is invaluable for identifying intermediates and byproducts in a reaction mixture, thereby aiding in reaction optimization and mechanistic studies.

Table 3: Application of Chromatographic Techniques

| Technique | Primary Application | Information Obtained |

| HPLC | Purity Assessment, Reaction Monitoring | Retention time, quantitative purity data (% area). |

| GC | Purity Assessment | Retention time, purity of volatile components. |

| LC-MS | Reaction Monitoring, Product Identification | Retention time, mass-to-charge ratio (m/z) of components. |

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

Modern chemical research increasingly utilizes in situ spectroscopic methods to monitor reactions in real-time, providing a continuous stream of data on species concentration as a function of time. These techniques offer significant advantages over traditional methods that rely on sampling and offline analysis.

For reactions involving this compound, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) with an attenuated total reflectance (ATR) probe could be employed. For example, by monitoring the disappearance of a reactant's characteristic vibrational band (e.g., a C-Br stretch) or the appearance of a product's band, one can gain immediate insight into reaction kinetics. The ester carbonyl stretch (C=O) would also be a strong, easily monitored infrared absorption band.

In situ NMR spectroscopy is another powerful, albeit less common, tool. By placing a specialized NMR tube directly in the spectrometer and initiating the reaction within it, researchers can continuously acquire spectra. This allows for the direct observation of the decay of reactant signals and the growth of product and intermediate signals, providing detailed mechanistic and kinetic information without disturbing the reaction system. Such methods are invaluable for optimizing reaction conditions (temperature, catalyst loading, etc.) and identifying transient intermediates that would be missed by conventional analysis.

Computational and Theoretical Studies on Tert Butyl 4 Bromo 2 Fluoronicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For tert-Butyl 4-bromo-2-fluoronicotinate, DFT calculations can elucidate the distribution of electron density and the nature of its molecular orbitals, which are fundamental to understanding its chemical behavior.

The pyridine (B92270) ring is an electron-deficient aromatic system, and this characteristic is intensified by the presence of three electron-withdrawing substituents: a fluorine atom at the 2-position, a bromine atom at the 4-position, and a tert-butyl carboxylate group at the 3-position. DFT studies on substituted pyridines and other haloaromatic systems consistently show that these groups significantly modulate the electronic landscape of the molecule. researcher.liferesearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In this molecule, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO would be distributed over the electron-deficient ring system. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. The presence of strong electron-withdrawing groups like fluorine tends to lower the energies of both HOMO and LUMO, affecting the molecule's reactivity towards nucleophiles and electrophiles.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. Conversely, positive potential (electron-poor) regions would be concentrated on the carbon atoms of the pyridine ring, particularly those bonded to the electronegative fluorine and bromine atoms. researchgate.netresearchgate.net This distribution highlights the susceptibility of the ring carbons to nucleophilic attack.

Interactive Data Table: Representative DFT-Calculated Properties for Substituted Pyridines

| Property | 2-Fluoropyridine | 4-Bromopyridine | 2,4-Dihalopyridine (Analog) |

| HOMO Energy (eV) | -6.8 | -6.5 | -7.0 |

| LUMO Energy (eV) | -0.5 | -0.8 | -1.2 |

| HOMO-LUMO Gap (eV) | 6.3 | 5.7 | 5.8 |

| Dipole Moment (Debye) | 2.5 | 1.7 | 2.1 |

Note: The data in this table are representative values based on DFT calculations for analogous substituted pyridines and are intended for illustrative purposes.

Molecular Modeling and Prediction of Reactivity and Selectivity

Molecular modeling techniques, particularly those based on quantum mechanics, are instrumental in predicting the reactivity and selectivity of this compound in chemical reactions. The pyridine ring is substituted with two different halogens, fluorine at C2 and bromine at C4, creating a competitive environment for reactions like nucleophilic aromatic substitution (SNAr).

Computational models can predict the regioselectivity of nucleophilic attack by analyzing the activation barriers for substitution at each position. Generally, in SNAr reactions on halosubstituted pyridines, the rate of reaction is influenced by two main factors: the ability of the halogen to stabilize the intermediate (Meisenheimer complex) through inductive effects and its ability to act as a leaving group.

Inductive Effect: Fluorine is the most electronegative halogen and therefore exerts the strongest electron-withdrawing inductive effect. This effect stabilizes the negatively charged intermediate formed during nucleophilic attack, lowering the activation energy for the reaction. SNAr reactions of electron-deficient fluoroarenes are well-documented to be faster than those of their chloro- or bromo-analogues. nih.govreddit.com

Leaving Group Ability: Bromine is generally a better leaving group than fluorine due to the weaker C-Br bond compared to the C-F bond.

DFT calculations can quantify these competing effects by computing the energies of the transition states for nucleophilic attack at both the C2 (fluoro-substituted) and C4 (bromo-substituted) positions. For most activated aromatic systems, the strong activating effect of the fluorine atom dominates, making the C2 position the more probable site for nucleophilic substitution, despite the better leaving group ability of bromine. researchgate.net Computational studies on related systems confirm that the position ortho to the ring nitrogen (C2) is highly activated towards nucleophilic attack. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary focus of conformational analysis is the rotation around the single bonds connecting the tert-butyl ester group to the pyridine ring.

The bulky tert-butyl group introduces significant steric hindrance, which governs the preferred orientation of the ester moiety relative to the plane of the pyridine ring. pearson.comlibretexts.org Energy minimization studies, typically performed using molecular mechanics or DFT methods, can identify the most stable conformer.

The two key rotational barriers to consider are:

Rotation around the C3-C(O) bond: This rotation determines the orientation of the carbonyl group relative to the pyridine ring. The planar conformations, where the carbonyl group is coplanar with the ring, are often stabilized by conjugation. However, steric clashes between the carbonyl oxygen and the substituents at C2 (fluorine) and C4 (bromine) can force the ester group to twist out of the plane.

Rotation around the C(O)-O bond: This rotation within the ester linkage also has an associated energy barrier.

Computational methods can generate a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the determination of the global minimum energy conformation and the energy barriers between different conformers. Studies on similar aromatic esters have shown that such rotational barriers are typically in the range of 2-10 kcal/mol. nih.govmdpi.com The large size of the tert-butyl group is expected to create a well-defined, low-energy conformation to minimize steric strain. chemrxiv.org

Interactive Data Table: Typical Calculated Rotational Energy Barriers in Aromatic Esters

| Rotational Bond | Molecule Type | Calculated Barrier (kcal/mol) | Method |

| Ar-C(O) | Phenyl acetate | 4.8 | DFT |

| Ar-C(O) | Methyl benzoate | 5.5 | G3 |

| C(O)-O | Ethyl formate | 9.7 | MP4 |

Note: This table contains representative values for analogous compounds to illustrate the typical energy scales involved in ester rotation. nih.govnih.gov

Investigation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step description of how reactants are converted into products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For a reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations can be used to model the entire reaction pathway. rsc.org For instance, in the reaction with a generic nucleophile (Nu⁻):

Reactant Complex: The initial stage involves the formation of a complex between the nucleophile and the pyridine derivative.

Transition State (TS): The nucleophile attacks the electron-deficient carbon (e.g., C2 or C4), leading to the formation of a transition state. The geometry of the TS involves the partial formation of the C-Nu bond and partial breaking of the C-halogen bond. Computational algorithms can search for this first-order saddle point on the potential energy surface. scm.comresearchgate.net

Intermediate (Meisenheimer Complex): The TS leads to a high-energy, negatively charged intermediate where both the nucleophile and the leaving group are attached to the same carbon atom.

Second Transition State: A second transition state is crossed as the leaving group (F⁻ or Br⁻) departs.

Product Complex: The final stage is the formation of a complex between the substituted product and the departed halide ion.

By calculating the energies of all these species, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy (the difference in energy between the reactants and the highest-energy transition state), which is critical for predicting reaction kinetics. youtube.com Frequency calculations are performed on the optimized transition state structure to confirm that it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Future Research Directions and Unexplored Avenues for Tert Butyl 4 Bromo 2 Fluoronicotinate

Novel Synthetic Routes and Catalyst Development

The synthesis of highly functionalized pyridines remains a significant focus in organic chemistry. lookchem.com While established methods exist, the development of more efficient, selective, and sustainable routes to tert-Butyl 4-bromo-2-fluoronicotinate and its derivatives is a key area for future research.

Current research in pyridine (B92270) synthesis highlights several promising strategies that could be adapted for this specific compound:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step, which is both time-efficient and reduces waste. nih.govresearchgate.net Future work could explore one-pot, multicomponent strategies to assemble the substituted pyridine core of this compound from simpler, readily available starting materials. nih.gov

Catalyst Development: The exploration of novel catalysts could significantly improve existing synthetic routes. This includes the development of metal-based catalysts, organo-catalysts, and heterogeneous catalysts that offer higher yields, better selectivity, and easier separation from the reaction mixture. nih.govresearchgate.net For instance, developing a catalytic system that allows for the direct and regioselective bromination and fluorination of a pyridine precursor would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable safer handling of potentially hazardous reagents and facilitate a more streamlined, automated production process.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Designing a one-pot synthesis from simple precursors. |

| Novel Catalysts | Higher yields, improved selectivity, reusability. | Exploring heterogeneous or organo-catalytic systems. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Adapting current batch processes to a continuous flow setup. |

Investigation of Unconventional Reactivity Patterns

Beyond traditional cross-coupling reactions, modern synthetic methods offer new ways to functionalize molecules like this compound. Investigating its reactivity under unconventional conditions could unlock novel chemical transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This methodology could be used to activate the C-Br bond of this compound for coupling with a wide range of radical precursors, a strategy that has proven effective for other heteroaromatics. researchgate.net Research could focus on using different photocatalysts to achieve selective functionalization at the bromine or even the fluorine position. mdpi.comresearchgate.net

Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation and reduction, offering a green alternative to traditional chemical reagents. researchgate.net Future studies could explore the electrochemical reduction of the C-Br bond to generate a pyridyl radical or anion, which could then be trapped with various electrophiles. This approach has been successfully applied to the synthesis of other functionalized heterocycles, such as arylpyrimidines. researchgate.net

Integration into Solid-Phase Synthesis and Combinatorial Chemistry Methodologies

The generation of large, diverse libraries of compounds for high-throughput screening is a cornerstone of modern drug discovery. nih.gov The structure of this compound makes it an ideal scaffold for combinatorial chemistry.

Future research should focus on adapting this building block for solid-phase synthesis. This would involve:

Linker Strategy: Developing a method to attach the molecule to a solid support, likely through the ester group after hydrolysis.

Diversification: Systematically reacting the resin-bound intermediate at its multiple reaction sites. The bromine atom can be functionalized via various cross-coupling reactions, while the fluorine atom could be displaced by nucleophiles.

Library Generation: Using these reaction sequences in a combinatorial fashion to rapidly generate a large library of related but structurally diverse pyridine derivatives. mdpi.org

This approach would accelerate the discovery of new bioactive molecules by enabling the efficient synthesis and screening of thousands of compounds. combichemistry.comresearchgate.net

Exploration of its Role in Enabling Access to Underexplored Chemical Space

"Chemical space" refers to the vast number of possible molecules that could theoretically exist. chemistryworld.com A significant portion of this space remains unexplored, and accessing novel molecular architectures is crucial for finding drugs with new mechanisms of action. bath.ac.ukresearchgate.net

This compound serves as a gateway to a region of chemical space populated by polysubstituted pyridines, which are prevalent in pharmaceuticals but often limited in their substitution patterns. nih.gov Future research can leverage this compound to create molecules with greater three-dimensional complexity, moving beyond the flat structures typical of many aromatic compounds. nih.gov By using the bromo and fluoro positions as handles for introducing diverse and sterically demanding groups, chemists can synthesize novel pyridine analogues with unique shapes and properties, thereby populating underexplored areas of chemical space.

| Feature | Potential for Exploration |

| Polysubstitution | Multiple sites for functionalization (C4-Br, C2-F, C3-ester). |

| 3D Architecture | Introduction of sp3-rich fragments via cross-coupling. |

| Novel Scaffolds | Derivatization to create unique pyridine-based core structures. |

Environmental and Sustainability Considerations in its Research and Synthetic Scale-Up

Applying the principles of green chemistry to the synthesis and use of this compound is essential for sustainable chemical research and manufacturing. rsc.org

Future research in this area should prioritize:

Green Solvents: Replacing conventional polar aprotic solvents like DMF and DMSO with more environmentally benign alternatives. Recent studies have shown that bio-derived solvents like Cyrene™ can be effective for nucleophilic aromatic substitution reactions on nicotinic esters. researchgate.netunimi.it

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. Multicomponent reactions are particularly advantageous in this regard. mdpi.com

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.govmdpi.comnih.gov

Waste Reduction: Developing catalytic processes that can be run with high efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing the generation of hazardous byproducts. nih.gov

By focusing on these areas, the chemical community can ensure that the exploration and application of this compound are conducted in an environmentally responsible manner.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 275.11 g/mol | |

| CAS Number | 889858-12-2 | |

| Purity Assessment | >95% (HPLC) |

Basic: What storage conditions are critical to prevent decomposition of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis or thermal degradation, as recommended for boronic acid analogs .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Light Sensitivity : Protect from UV exposure to prevent photodegradation, similar to nitro-phenol derivatives .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

Methodological Answer:

- Replicate Experiments : Perform DSC (Differential Scanning Calorimetry) to measure melting points under controlled conditions.

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl 4-bromo-2-fluorobenzoate, mp data in ).

- Impurity Profiling : Use HPLC-MS to identify contaminants that might alter physical properties .

Advanced: What strategies enable regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

- Directing Effects : Leverage fluorine’s electron-withdrawing nature to direct electrophilic substitution to the para position of the bromine.

- Cross-Coupling : Utilize Suzuki-Miyaura reactions with boronic acids (e.g., 4-fluorophenylboronic acid ) to replace bromine selectively.

- Catalytic Systems : Optimize Pd catalysts (e.g., Pd(PPh)) and bases (KCO) for coupling efficiency .

Advanced: How do computational tools predict the electronic properties of this compound, and how are these validated experimentally?

Methodological Answer:

- DFT Calculations : Model HOMO-LUMO gaps and Fukui indices to predict reactive sites. Use InChI Key (e.g., ZPGZHSAOCVWZMR ) for molecular input.

- Experimental Validation : Compare calculated NMR chemical shifts with experimental H NMR spectra. Discrepancies >0.5 ppm suggest inaccuracies in the model .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as advised for nitro-phenol derivatives .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by absorption with inert materials .

Advanced: How does the fluorine substituent influence catalytic cross-coupling reactions involving this compound?

Methodological Answer:

- Electronic Effects : Fluorine’s -I effect increases the electrophilicity of the bromine, accelerating oxidative addition in Pd-catalyzed couplings.

- Steric Considerations : The tert-butyl group may hinder bulky catalysts; test smaller ligands (e.g., XPhos) to improve turnover .

Basic: What impurities are commonly observed in this compound synthesis, and how are they characterized?

Methodological Answer:

- Hydrolysis Byproducts : Detect tert-butyl alcohol or 4-bromo-2-fluoronicotinic acid via GC-MS or H NMR .

- Unreacted Starting Material : Identify residual nicotinic acid derivatives using HPLC with a C18 column .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) of this compound aid in metabolic or mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.